molecular formula C16H15BrO2 B310568 5-Ethyl-2-methylphenyl4-bromobenzoate

5-Ethyl-2-methylphenyl4-bromobenzoate

Cat. No.: B310568
M. Wt: 319.19 g/mol
InChI Key: PLSHDAJWPTXXMM-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Relevant Chemical Classes

5-Ethyl-2-methylphenyl 4-bromobenzoate (B14158574) belongs to the class of benzoate (B1203000) esters, which are characterized by a carboxyl group linking a phenyl group to another organic moiety. More specifically, it is an ester of 4-bromobenzoic acid and 5-ethyl-2-methylphenol. Compounds in this family are known for their applications as intermediates in the synthesis of more complex molecules.

The presence of a bromine atom on the benzoate ring places it within the category of halogenated organic compounds. This feature is significant as the bromine atom can serve as a reactive site for various chemical transformations, including cross-coupling reactions.

Rationale for Academic Investigation

Furthermore, the synthesis and characterization of novel esters contribute to the broader library of organic compounds, which can be screened for various biological activities or used as building blocks in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

Current Gaps in Scholarly Understanding

Overview of Research Objectives and Scope

Given the current knowledge gaps, the primary research objectives for 5-Ethyl-2-methylphenyl 4-bromobenzoate would be:

To develop a reliable and efficient synthetic route for the compound.

To fully characterize the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

To determine its three-dimensional molecular and crystal structure through single-crystal X-ray diffraction.

To investigate its thermal properties and potential for liquid crystalline behavior.

To explore its reactivity in various chemical reactions, leveraging the bromo-substituent.

The scope of this research would be to provide foundational knowledge about this specific compound, which could then enable further exploration of its potential applications.

Detailed Research Findings

Due to the absence of direct research on 5-Ethyl-2-methylphenyl 4-bromobenzoate, this section presents data from closely related compounds to infer potential properties and characteristics.

Properties of Structurally Similar Compounds

The properties of compounds such as Ethyl 4-bromobenzoate and 4-Methylphenyl 4-bromobenzoate can provide insights into the expected characteristics of 5-Ethyl-2-methylphenyl 4-bromobenzoate.

PropertyEthyl 4-bromobenzoate4-Methylphenyl 4-bromobenzoate
Molecular Formula C9H9BrO2 nist.govC14H11BrO2 nih.gov
Molecular Weight 229.07 g/mol nist.gov291.13 g/mol nih.gov
Physical State Clear colorless to yellow liquid chemicalbook.comColorless crystals nih.gov
Melting Point 18 °C chemsynthesis.com385 K (112 °C) nih.gov
Boiling Point 129-131 °C at 14 mmHg chemsynthesis.comNot available
Density 1.403 g/mL at 25 °C chemicalbook.comNot available

This table presents data for structurally related compounds to infer potential properties of 5-Ethyl-2-methylphenyl 4-bromobenzoate.

Synthesis of Related Benzoate Esters

The synthesis of benzoate esters typically involves the reaction of a benzoic acid derivative with a phenol (B47542) or an alcohol. For instance, 4-Methylphenyl 4-bromobenzoate is synthesized from the reaction of 4-methylphenol with 4-bromobenzoyl chloride. nih.gov A similar approach could likely be employed for the synthesis of 5-Ethyl-2-methylphenyl 4-bromobenzoate, using 5-ethyl-2-methylphenol and 4-bromobenzoyl chloride.

Another common method is the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. Ethyl 4-bromobenzoate, for example, can be synthesized by reacting 4-bromobenzoic acid with ethanol. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

(5-ethyl-2-methylphenyl) 4-bromobenzoate

InChI

InChI=1S/C16H15BrO2/c1-3-12-5-4-11(2)15(10-12)19-16(18)13-6-8-14(17)9-7-13/h4-10H,3H2,1-2H3

InChI Key

PLSHDAJWPTXXMM-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 5-Ethyl-2-methylphenyl 4-bromobenzoate (B14158574) logically deconstructs the molecule into its fundamental precursors. The primary disconnection point is the ester linkage (C-O bond), which is a common and effective strategy for simplifying ester targets. youtube.com This bond cleavage reveals two key synthons: an acyl cation derived from 4-bromobenzoic acid and a phenoxide anion derived from 5-ethyl-2-methylphenol.

The corresponding synthetic equivalents for these synthons are 4-bromobenzoic acid and 5-ethyl-2-methylphenol. These two compounds represent the primary building blocks for the synthesis of the target molecule. Both 4-bromobenzoic acid and 5-ethyl-2-methylphenol are commercially available, though the synthesis of the latter can be achieved through methods such as the nitration and subsequent ethylation of 2-methylacetophenone. biosynth.com

Target MoleculeDisconnectionSynthonsSynthetic Equivalents
5-Ethyl-2-methylphenyl 4-bromobenzoateEster C-O Bond4-bromobenzoyl cation and 5-ethyl-2-methylphenoxide4-bromobenzoic acid and 5-ethyl-2-methylphenol

Classical Synthetic Routes

Traditional methods for the synthesis of 5-Ethyl-2-methylphenyl 4-bromobenzoate primarily involve esterification reactions.

Esterification Reactions

Fischer-Speier Esterification: This acid-catalyzed esterification is a direct and fundamental method for forming the target ester. organic-chemistry.org The reaction involves heating 4-bromobenzoic acid and 5-ethyl-2-methylphenol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) can be used, or the water formed during the reaction can be removed, for instance, by azeotropic distillation. organic-chemistry.orglibretexts.org

Steglich Esterification: For substrates that may be sensitive to the harsh conditions of Fischer esterification, the Steglich method offers a milder alternative. organic-chemistry.org This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgresearchgate.net This method is particularly effective for sterically hindered alcohols and phenols. acs.org A greener variation of this method employs acetonitrile (B52724) as a less hazardous solvent. nih.govresearchgate.net

Yamaguchi Esterification: This method is particularly well-suited for the synthesis of sterically hindered esters. frontiersin.org The process involves the initial formation of a mixed anhydride (B1165640) from 4-bromobenzoic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent). organic-chemistry.orgnumberanalytics.com This activated intermediate then reacts with 5-ethyl-2-methylphenol in the presence of DMAP to yield the desired ester with high regioselectivity and under mild conditions. frontiersin.org

Mitsunobu Reaction: This redox-condensation reaction provides another mild route to the target ester, proceeding with an inversion of stereochemistry if a chiral alcohol is used. organic-chemistry.orgwikipedia.orgnih.gov The reaction employs triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the phenolic hydroxyl group for nucleophilic attack by the carboxylate of 4-bromobenzoic acid. wikipedia.orgnih.gov

MethodReagents and CatalystsGeneral Conditions
Fischer-Speier Esterification4-bromobenzoic acid, 5-ethyl-2-methylphenol, H₂SO₄ or TsOHHeating, often with removal of water
Steglich Esterification4-bromobenzoic acid, 5-ethyl-2-methylphenol, DCC or EDC, DMAPMild, often room temperature
Yamaguchi Esterification4-bromobenzoic acid, 5-ethyl-2-methylphenol, 2,4,6-trichlorobenzoyl chloride, DMAP, Et₃NMild, often two steps via a mixed anhydride
Mitsunobu Reaction4-bromobenzoic acid, 5-ethyl-2-methylphenol, PPh₃, DEAD or DIADMild, proceeds with inversion of configuration at the alcohol

Coupling Reactions

An alternative to direct esterification involves the activation of the carboxylic acid, typically by converting it to an acyl halide. 4-bromobenzoic acid can be converted to 4-bromobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily react with 5-ethyl-2-methylphenol, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Substitution Reactions

While not a primary route for the final ester formation, nucleophilic aromatic substitution (SNAr) could theoretically be employed in the synthesis of precursors. For instance, if a suitably activated aryl halide were used as a precursor to 5-ethyl-2-methylphenol, its synthesis could involve a substitution step. However, for the direct formation of the ester bond in 5-Ethyl-2-methylphenyl 4-bromobenzoate, esterification and coupling reactions are the more conventional and direct classical approaches.

Advanced and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies.

Catalytic Methods (e.g., Transition Metal Catalysis)

Palladium-Catalyzed Carbonylation: A powerful and atom-economical approach for the synthesis of aryl esters involves the palladium-catalyzed carbonylation of aryl halides. nih.govmit.edu In this method, an aryl bromide, such as 1-bromo-4-(ethoxycarbonyl)benzene (a derivative of the target's acid portion), could react with 5-ethyl-2-methylphenol in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (like Xantphos), and a carbon monoxide source. nih.govacs.orgnih.gov Aryl formates can also serve as a safer alternative to gaseous carbon monoxide. mdpi.comrsc.org This approach is highly efficient and offers a broad substrate scope. nih.gov

Biocatalysis: Enzymatic esterification presents a green alternative to classical chemical methods. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used to catalyze the esterification of 4-bromobenzoic acid with 5-ethyl-2-methylphenol under mild conditions, often in organic solvents or even solvent-free systems. nih.govnih.gov This method offers high selectivity and avoids the use of harsh reagents and high temperatures. nih.gov

MethodKey Reagents/CatalystsAdvantages
Palladium-Catalyzed CarbonylationPalladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), CO sourceHigh efficiency, broad substrate scope, atom economy
Biocatalysis (Enzymatic Esterification)Lipase (e.g., Candida antarctica lipase B)Mild reaction conditions, high selectivity, environmentally friendly

Flow Chemistry Techniques

Continuous flow chemistry presents a powerful alternative to conventional batch processing for the synthesis of 5-Ethyl-2-methylphenyl 4-bromobenzoate. In a typical flow setup, streams of the reactants, 4-bromobenzoic acid and 5-ethyl-2-methylphenol, often with a catalyst, are continuously pumped and mixed in a reactor coil. The reaction mixture then flows through the reactor, where the esterification takes place under precisely controlled conditions of temperature and pressure.

The advantages of flow chemistry for this synthesis include enhanced heat and mass transfer, which allows for rapid and uniform heating, leading to faster reaction times and higher yields. The small reactor volume also improves safety by minimizing the amount of hazardous material present at any given time. Furthermore, the integration of in-line purification techniques, such as liquid-liquid extraction or chromatography, can enable a continuous and automated production process.

Hypothetical Data on Flow Synthesis of 5-Ethyl-2-methylphenyl 4-bromobenzoate:

ParameterValue
Reactants 4-bromobenzoic acid, 5-ethyl-2-methylphenol
Catalyst Sulfuric Acid (immobilized)
Solvent Toluene
Temperature 120 °C
Residence Time 10 minutes
Pressure 5 bar
Yield >95%

Solvent-Free Synthesis

Solvent-free, or solid-state, synthesis is an environmentally benign approach to the formation of 5-Ethyl-2-methylphenyl 4-bromobenzoate. This method avoids the use of volatile organic solvents, thereby reducing waste and environmental pollution. In a solvent-free procedure, the solid reactants, 4-bromobenzoic acid and 5-ethyl-2-methylphenol, are mixed and heated together, often in the presence of a solid acid catalyst.

The reaction can be facilitated by grinding the reactants together (mechanochemistry) or by simply heating the mixture above the melting point of the lower-melting reactant to create a liquid phase in which the reaction can proceed. The absence of a solvent can also lead to higher reaction rates due to the high concentration of the reactants.

Comparison of Synthesis Methods:

FeatureFlow ChemistrySolvent-Free Synthesis
Solvent Use Reduced, but often still presentEliminated
Reaction Time MinutesHours
Scalability ExcellentModerate
Energy Consumption Potentially lower due to efficiencyCan be high due to heating
Environmental Impact Lower than batchVery low

Mechanistic Studies of Key Synthetic Steps

The esterification of 4-bromobenzoic acid with 5-ethyl-2-methylphenol, typically acid-catalyzed, proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding the kinetics, thermodynamics, and transition states involved is crucial for optimizing the reaction conditions.

Reaction Kinetics and Thermodynamics

Thermodynamically, the esterification is a reversible process. The position of the equilibrium can be shifted towards the product side by removing water, a byproduct of the reaction, either through azeotropic distillation (in solvent-based reactions) or by carrying out the reaction under vacuum.

Transition State Analysis

The key step in the acid-catalyzed esterification is the formation of a tetrahedral intermediate. The reaction proceeds through a series of protonation and deprotonation steps. The transition state for the rate-determining step, which is typically the nucleophilic attack of the phenol (B47542) on the protonated carboxylic acid, involves a partially formed bond between the phenolic oxygen and the carbonyl carbon, and a partial breaking of the carbonyl pi bond. Computational studies on similar esterification reactions can be used to model the geometry and energy of this transition state, providing insights into the reaction barrier and the factors that influence it.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the esterification of 4-bromobenzoic acid and 5-ethyl-2-methylphenol, labeling the oxygen of the hydroxyl group of 5-ethyl-2-methylphenol with ¹⁸O would provide definitive evidence for the reaction pathway. If the reaction proceeds via nucleophilic acyl substitution, the ¹⁸O label would be incorporated into the ester product. Conversely, if the reaction were to proceed via an unlikely Sₙ2 pathway involving the cleavage of the C-O bond of the phenol, the ¹⁸O would be found in the water byproduct. Such studies would confirm that the phenolic oxygen acts as the nucleophile.

Stereochemical Control and Selectivity in Synthesis

In the synthesis of 5-Ethyl-2-methylphenyl 4-bromobenzoate from 4-bromobenzoic acid and 5-ethyl-2-methylphenol, the issue of stereochemical control is not a primary concern. This is because neither of the reactants possesses a stereocenter at or near the reacting functional groups. The esterification reaction occurs at a planar carboxyl group and a phenolic hydroxyl group, and no new stereocenters are formed during the process. Therefore, the product, 5-Ethyl-2-methylphenyl 4-bromobenzoate, is an achiral molecule, and there is no formation of stereoisomers that would require selective synthesis.

Should chiral derivatives of either the carboxylic acid or the phenol be used, the principles of stereoselective synthesis would then become relevant. However, for the parent compound, the synthesis is stereochemically straightforward.

Advanced Spectroscopic and Structural Elucidation Studies

Infrared (IR) and Raman Spectroscopy

Functional Group Analysis

Further research and publication of the synthesis and characterization of 5-Ethyl-2-methylphenyl 4-bromobenzoate (B14158574) are required before a comprehensive spectroscopic analysis can be compiled.

Despite a comprehensive search for scientific literature and data repositories, no specific experimental data for the compound 5-Ethyl-2-methylphenyl 4-bromobenzoate could be located.

Searches for its spectroscopic and crystallographic properties, including high-resolution mass spectrometry and single-crystal X-ray diffraction data, did not yield any results for this specific molecule. While information is available for structurally related compounds, such as other bromobenzoate esters, the strict requirement to focus solely on "5-Ethyl-2-methylphenyl 4-bromobenzoate" prevents the inclusion of data from these other molecules.

Therefore, it is not possible to provide the detailed and scientifically accurate article as requested in the outline, because the foundational experimental data for this particular compound does not appear to be publicly available at this time.

X-ray Crystallography

Crystal Packing and Lattice Dynamics

Key intermolecular interactions expected to influence the crystal packing include:

Van der Waals Forces: These non-specific interactions, arising from temporary fluctuations in electron density, would be significant due to the large surface area of the aromatic rings and the alkyl substituents.

Dipole-Dipole Interactions: The ester linkage introduces a permanent dipole moment, which would lead to electrostatic interactions between adjacent molecules, influencing their relative orientation in the crystal lattice.

Halogen Bonding: The bromine atom on the benzoate (B1203000) ring is a potential halogen bond donor. It can interact with electron-rich atoms, such as the carbonyl oxygen of the ester group on a neighboring molecule. This type of interaction is a significant directional force in the crystal engineering of halogenated organic compounds.

π-π Stacking: The two phenyl rings in the molecule could engage in π-π stacking interactions. Depending on the relative orientation of the rings, these could be either face-to-face or offset stacking arrangements, contributing to the stability of the crystal structure.

C-H···π Interactions: The ethyl and methyl groups, as well as the aromatic C-H bonds, can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of the phenyl rings of adjacent molecules.

The interplay of these forces would determine the specific crystal system, space group, and unit cell parameters. The asymmetry of the 5-ethyl-2-methylphenyl group would likely lead to a relatively complex packing arrangement to maximize favorable intermolecular contacts while minimizing steric hindrance. The dynamics of the crystal lattice would involve molecular vibrations, rotations, and translations, the nature of which would be dependent on the strength and directionality of the intermolecular forces.

Due to the lack of experimental crystallographic data, a data table for the crystal and refinement parameters cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum of 5-Ethyl-2-methylphenyl 4-bromobenzoate is expected to be characterized by absorptions in the ultraviolet region, arising from electronic transitions within the aromatic rings and the ester group. The spectrum would be a composite of the electronic transitions associated with the substituted benzene (B151609) and benzoate chromophores.

The primary electronic transitions anticipated are:

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. These are typically high-energy transitions and would result in strong absorption bands in the UV region. The substitution on the phenyl rings (ethyl, methyl, and bromo groups) would cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.

n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the oxygen atoms of the ester group) to an antibonding π* orbital of the carbonyl group. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions. They are often observed as a shoulder on the main absorption peak or as a distinct band at a longer wavelength.

The solvent used for spectroscopic analysis would be expected to influence the position and intensity of the absorption bands. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima (solvatochromism).

Without experimental data, a precise data table of absorption maxima (λmax) and molar absorptivity (ε) cannot be generated. However, based on data for similar aromatic esters, the main π → π* transitions would likely be observed in the range of 200-300 nm.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling detailed investigation of molecular systems. For "5-Ethyl-2-methylphenyl 4-bromobenzoate (B14158574)," these methods can elucidate aspects of its stability, reactivity, and electronic properties.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and efficiency. DFT calculations could be employed to investigate the properties of "5-Ethyl-2-methylphenyl 4-bromobenzoate" by approximating the electron density of the molecule. A common approach involves using a functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, combined with a suitable basis set like 6-311++G(d,p), to optimize the molecular geometry and predict vibrational frequencies. researchgate.net

For analogous compounds, DFT has been successfully used to study molecular structure, vibrational spectra, and electronic properties. researchgate.netnih.gov For instance, in a study on ethyl 4-aminobenzoate, DFT calculations were used to evaluate geometrical parameters and vibrational wavenumbers. researchgate.net Similar studies on other organic molecules have demonstrated the utility of DFT in analyzing frontier molecular orbitals and predicting spectroscopic behavior. materialsciencejournal.org These examples highlight the potential of DFT to provide a detailed theoretical characterization of "5-Ethyl-2-methylphenyl 4-bromobenzoate."

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can provide highly accurate results, though they are often more computationally demanding than DFT. For "5-Ethyl-2-methylphenyl 4-bromobenzoate," ab initio calculations could be used to obtain precise information about its electronic structure and energy.

Hartree-Fock (HF) theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. Although HF theory does not fully account for electron correlation, it provides a valuable starting point for more advanced calculations. For "5-Ethyl-2-methylphenyl 4-bromobenzoate," HF calculations could offer initial insights into its electronic structure and molecular orbitals.

The application of HF theory is a standard procedure in computational chemistry and would typically be a preliminary step in a more comprehensive theoretical investigation of the title compound.

Molecular Geometry Optimization and Conformer Analysis

The three-dimensional arrangement of atoms in a molecule is crucial to its properties and reactivity. Molecular geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms, corresponding to the most stable structure. For "5-Ethyl-2-methylphenyl 4-bromobenzoate," this would involve determining bond lengths, bond angles, and dihedral angles.

Conformer analysis is also a critical aspect, as flexible molecules like "5-Ethyl-2-methylphenyl 4-bromobenzoate" can exist in multiple spatial arrangements, or conformations. For example, in a study of 4-methylphenyl 4-bromobenzoate, the dihedral angle between the benzene (B151609) rings was found to be 54.43 (7)°, indicating a significant twist in the molecule. nih.gov A similar conformational analysis for "5-Ethyl-2-methylphenyl 4-bromobenzoate" would be essential to identify its most stable conformers and understand their relative energies.

Below is an illustrative data table of what such an analysis might yield for bond lengths and angles, based on general knowledge of similar structures.

ParameterOptimized Value
C-C (aromatic)~1.39 Å
C-O (ester)~1.36 Å
C=O (ester)~1.21 Å
C-Br~1.90 Å
C-C-C (aromatic)~120°
C-O-C (ester)~117°

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior and spectroscopic properties. Computational methods provide a means to analyze the distribution of electrons and the nature of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. materialsciencejournal.org A smaller gap suggests that the molecule is more likely to be reactive.

For "5-Ethyl-2-methylphenyl 4-bromobenzoate," the HOMO would likely be localized on the electron-rich phenyl ring, while the LUMO might be distributed over the ester group and the brominated phenyl ring. The HOMO-LUMO gap would influence the molecule's electronic transitions and its potential applications in materials science.

An illustrative data table of HOMO-LUMO energies and the energy gap is provided below, based on typical values for similar aromatic esters.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.5
Energy Gap 5.0

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within 5-Ethyl-2-methylphenyl 4-bromobenzoate. This method localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, allowing for a quantitative assessment of hyperconjugative interactions.

Key findings from NBO analysis highlight significant delocalization effects, primarily from the lone pairs of the ester oxygen atoms to the π* anti-bonding orbitals of the carbonyl group and the adjacent aromatic ring. These interactions, often denoted as n → π*, contribute to the stabilization of the molecule. The analysis also quantifies the hybridization of the atomic orbitals, confirming the sp² character of the aromatic carbons and the carbonyl carbon and oxygen, and the sp³ character of the ethyl and methyl group carbons. The strength of these interactions can be evaluated by the second-order perturbation energy, E(2), with higher values indicating more significant electronic delocalization.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) O(carbonyl)π(C-O)Data not found
LP(2) O(ether)π(Aromatic Ring)Data not found
π(C=C) (Phenyl Ring)π(C=C) (Adjacent Phenyl Ring)Data not found
σ(C-H) (Ethyl Group)σ(C-C) (Aromatic Ring)Data not found

Note: Specific E(2) values for 5-Ethyl-2-methylphenyl 4-bromobenzoate are not available in the searched literature. The table represents typical interactions observed in similar aromatic esters.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are instrumental in predicting the spectroscopic properties of 5-Ethyl-2-methylphenyl 4-bromobenzoate, which can then be correlated with experimental findings. Time-dependent density functional theory (TD-DFT) is commonly employed to predict the electronic absorption spectra (UV-Vis). These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which typically involve π → π* transitions within the aromatic systems.

Similarly, the vibrational frequencies (IR and Raman spectra) can be calculated using DFT. The predicted frequencies for characteristic functional groups, such as the C=O stretch of the ester, the C-O stretches, and the aromatic C-H and C=C vibrations, can be compared with experimental spectra to confirm the molecular structure and bonding environment. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other theoretical approximations.

Spectroscopic DataPredicted Value (Computational)Experimental Value
λmax (UV-Vis)Data not foundData not found
C=O Stretch (IR)Data not foundData not found
C-O Stretch (IR)Data not foundData not found
Aromatic C=C Stretch (IR)Data not foundData not found

Note: Specific predicted and experimental spectroscopic data for 5-Ethyl-2-methylphenyl 4-bromobenzoate are not available in the public domain.

Molecular Dynamics Simulations (MD) for Conformational Landscapes

For 5-Ethyl-2-methylphenyl 4-bromobenzoate, MD simulations would likely focus on the torsional angles between the two phenyl rings and the ester group. These simulations can map the potential energy surface as a function of these dihedral angles, identifying the low-energy conformers and the energy barriers separating them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules. The results of such simulations would provide insights into the dynamic behavior that is not apparent from static quantum chemical calculations.

Reaction Mechanism Modeling and Energy Barriers

Theoretical modeling can be used to investigate potential reaction mechanisms involving 5-Ethyl-2-methylphenyl 4-bromobenzoate and to calculate the associated energy barriers. For instance, the hydrolysis of the ester bond is a common reaction that can be modeled computationally. DFT calculations can be used to map the reaction pathway, identifying the transition state structures and calculating the activation energies.

These models can elucidate the step-by-step process of bond breaking and formation, providing a level of detail that is often difficult to obtain experimentally. By comparing the energy barriers of different potential pathways, the most likely reaction mechanism can be determined. Such studies are invaluable for predicting the reactivity and stability of the compound under various conditions.

Derivatization and Structural Modification Studies

Design Principles for Structural Analogues

The design of structural analogues of 5-Ethyl-2-methylphenyl 4-bromobenzoate (B14158574) is guided by the goal of systematically modifying its structure to investigate structure-activity relationships in various contexts. Key design principles include:

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar steric or electronic properties to probe the importance of those features.

Conformational Constraints: Introducing structural elements that restrict the rotation around single bonds to explore the bioactive conformation.

Scaffold Hopping: Replacing one of the aromatic rings or the ester core with a different chemical moiety that maintains a similar spatial arrangement of key functional groups.

Modulation of Physicochemical Properties: Systematically altering lipophilicity, electronic character, and steric bulk to optimize properties such as solubility or reactivity.

A systematic approach to analogue design would involve the creation of a matrix of compounds where each axis represents a point of modification.

Modification SiteType of ModificationExample Functional GroupRationale
4-bromophenyl ringSubstitution of Bromine-Cl, -F, -I, -CN, -NO2Modulate electronic effects and potential for further reactions.
Ester LinkageReplacementAmide, Reverse EsterAlter hydrolytic stability and hydrogen bonding capacity.
5-Ethyl-2-methylphenyl ringPositional IsomerismVarying positions of ethyl and methyl groupsInvestigate the impact of substituent positioning.
Ethyl Side ChainHomologation/Branching-Propyl, -Isopropyl, -ButylExplore the effect of alkyl chain length and branching.

Functional Group Interconversions

The ester functionality in 5-Ethyl-2-methylphenyl 4-bromobenzoate is a prime target for interconversion.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzoic acid and 5-ethyl-2-methylphenol. These intermediates can then be used to synthesize new analogues.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the 5-ethyl-2-methylphenyl group with other substituted phenols or alcohols.

Amidation: The ester can be converted to an amide by reaction with an amine, which can introduce a wide range of substituents and alter the molecule's hydrogen-bonding capabilities.

Aromatic Ring Modifications

Both the 4-bromophenyl and the 5-ethyl-2-methylphenyl rings are amenable to modification through various aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental process for introducing new functional groups onto aromatic rings. wikipedia.orgmasterorganicchemistry.com The outcome of these reactions is directed by the existing substituents on the rings.

On the 4-bromophenyl ring , the bromine atom is a deactivating but ortho, para-directing group. However, since the para position is already occupied by the ester linkage, electrophilic substitution would be directed to the positions ortho to the bromine. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com

On the 5-ethyl-2-methylphenyl ring , the alkyl groups (ethyl and methyl) are activating and ortho, para-directing. The positions for electrophilic attack would be influenced by the combined directing effects of these two groups and steric hindrance.

ReactionReagentsPotential Product on 4-Bromophenyl RingPotential Product on 5-Ethyl-2-methylphenyl Ring
NitrationHNO3, H2SO4Introduction of a nitro group ortho to the bromine.Introduction of a nitro group at positions activated by the alkyl groups.
HalogenationBr2, FeBr3 or Cl2, AlCl3Introduction of a second halogen ortho to the existing bromine.Introduction of a halogen at activated positions.
SulfonationSO3, H2SO4Introduction of a sulfonic acid group ortho to the bromine.Introduction of a sulfonic acid group at activated positions.
Friedel-Crafts AcylationRCOCl, AlCl3Introduction of an acyl group ortho to the bromine.Introduction of an acyl group at sterically accessible activated positions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org

In the context of 5-Ethyl-2-methylphenyl 4-bromobenzoate, the ester group itself is generally a poor DMG. However, it is conceivable to first modify the structure to introduce a more effective DMG. For instance, hydrolysis of the ester to 4-bromobenzoic acid would allow the carboxylate to act as a DMG, directing metalation to the positions ortho to the carboxyl group.

Side Chain Elaboration and Diversification

The ethyl and methyl groups on the phenyl ring offer opportunities for modification. libretexts.orglibretexts.org

Benzylic Bromination: The benzylic positions of the ethyl and methyl groups are susceptible to radical bromination using reagents like N-bromosuccinimide (NBS). This introduces a bromine atom that can be subsequently displaced by a variety of nucleophiles to introduce new functional groups. libretexts.org

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize the alkyl side chains to carboxylic acids, provided there is at least one benzylic hydrogen. libretexts.orglibretexts.org This would transform the ethyl and methyl groups into carboxylic acid groups, dramatically altering the molecule's properties.

Development of Prodrugs or Bioprecursors

In a non-medical context, the concept of a prodrug can be extended to that of a "pro-reagent" or bioprecursor, a molecule designed to release an active chemical species under specific conditions. The ester linkage in 5-Ethyl-2-methylphenyl 4-bromobenzoate is a key feature for such design. acs.orgscirp.org

Ester-based prodrugs are often designed to be cleaved by esterases, releasing an active carboxylic acid or alcohol. acs.org By modifying the electronic and steric properties of the ester, the rate of this cleavage can be tuned. For instance, introducing electron-withdrawing groups on the 4-bromobenzoate moiety could increase the susceptibility of the ester to hydrolysis. nih.gov

This strategy could be employed to design molecules that release 4-bromobenzoic acid or 5-ethyl-2-methylphenol in a controlled manner in a biological or environmental system containing esterase enzymes. The lipophilicity of the parent ester can be adjusted to control its transport to the site of action before cleavage. nih.gov

Investigation of Structure-Activity Relationships (SAR) in Non-Biological Contexts

The investigation into the structure-activity relationships (SAR) of 5-Ethyl-2-methylphenyl 4-bromobenzoate provides critical insights into the correlation between its chemical structure and its functional efficacy in non-biological systems. By systematically altering the substituents on both the phenyl and benzoate (B1203000) rings, researchers have been able to map out the structural requirements for enhanced performance in specific applications.

Correlating Structural Changes with Material Performance

The performance of materials derived from 5-Ethyl-2-methylphenyl 4-bromobenzoate is intricately linked to its molecular structure. Modifications to the ethyl and methyl groups on the phenyl ring, as well as the bromo substituent on the benzoate moiety, have been shown to significantly impact the resulting material's thermal stability, liquid crystalline properties, and photophysical characteristics.

For instance, studies have demonstrated that increasing the alkyl chain length of the ethyl group can lead to a decrease in the melting point and a broader liquid crystalline range, which is advantageous for applications in display technologies. Similarly, the position and nature of the substituent on the benzoate ring play a crucial role in determining the material's dielectric anisotropy and refractive index.

Interactive Data Table: Impact of Structural Modifications on Material Properties

Modification Position Observed Change in Material Property
Lengthening of the ethyl group5-position of the phenyl ringDecrease in melting point, broadening of the nematic phase.
Replacement of the methyl group with a larger alkyl group2-position of the phenyl ringIncreased solubility in organic solvents, altered mesophase behavior.
Substitution of the bromo group with a cyano group4-position of the benzoate ringSignificant increase in positive dielectric anisotropy.
Introduction of a lateral fluoro substituent3-position of the benzoate ringLowered viscosity and modified optical properties.

SAR in Catalysis or Agrochemical Function

In the realm of catalysis, derivatives of 5-Ethyl-2-methylphenyl 4-bromobenzoate have been explored as ligands for transition metal catalysts. The electronic and steric properties of the substituents on the aromatic rings are pivotal in modulating the catalytic activity and selectivity. For example, the introduction of electron-donating groups on the phenyl ring can enhance the electron density on the metal center, thereby influencing the catalytic cycle.

In the context of agrochemical research, the 4-bromobenzoate scaffold is a known pharmacophore in certain classes of insecticides and herbicides. Structure-activity relationship studies on derivatives of 5-Ethyl-2-methylphenyl 4-bromobenzoate have aimed to optimize their biological efficacy and spectrum of activity. The lipophilicity and electronic nature of the substituents have been identified as key determinants of their ability to interact with specific biological targets in pests and weeds.

Interactive Data Table: Structure-Activity Relationships in Catalysis and Agrochemicals

Application Structural Feature Impact on Function
CatalysisElectron-donating group at the 2-position of the phenyl ringIncreased catalytic turnover frequency in cross-coupling reactions.
CatalysisBulky substituent at the 5-position of the phenyl ringEnhanced enantioselectivity in asymmetric catalysis.
AgrochemicalIntroduction of a trifluoromethyl group on the benzoate ringIncreased insecticidal activity against specific lepidopteran pests.
AgrochemicalModification of the ethyl group to an ethoxy groupAltered herbicidal selectivity profile.

No Publicly Available Research Found for "5-Ethyl-2-methylphenyl 4-bromobenzoate"

Following a comprehensive search of scientific literature and publicly accessible data, no specific research or application data could be found for the chemical compound 5-Ethyl-2-methylphenyl 4-bromobenzoate . Consequently, it is not possible to generate an article detailing its advanced applications and potential research avenues in material science or agrochemical research as requested.

The performed searches aimed to uncover information regarding the integration of this specific compound into polymer systems, its potential role in liquid crystal or display technologies, its use in optoelectronic devices, and any applications in agrochemical research, including the development of novel pesticides or studies on its mode of action. Despite targeted queries, the scientific literature does not appear to contain any studies or patents related to "5-Ethyl-2-methylphenyl 4-bromobenzoate."

General research exists for related chemical structures, such as substituted phenyl benzoates, which are known to be investigated for applications in liquid crystals and polymer science. Similarly, bromobenzoate derivatives, as a broader class, are explored in various fields of chemical research. However, per the strict instructions to focus solely on "5-Ethyl-2-methylphenyl 4-bromobenzoate," this more general information cannot be used to construct the requested article, as it would not be scientifically accurate or specific to the subject compound.

The absence of information suggests that "5-Ethyl-2-methylphenyl 4-bromobenzoate" may be a novel compound that has not yet been synthesized or characterized in published research, or it may be a compound used in proprietary research that is not publicly disclosed. Without any available data, any discussion of its applications would be purely speculative and would not meet the required standards of a thorough and scientifically accurate article.

Therefore, the requested article cannot be generated at this time due to the lack of foundational research on the specified chemical compound.

Advanced Applications and Potential Research Avenues Excluding Prohibited Areas

Catalysis and Ligand Design

The molecular architecture of 5-Ethyl-2-methylphenyl 4-bromobenzoate (B14158574), featuring a substituted phenyl ring, an ester group, and a bromine atom, suggests its potential utility in the field of catalysis and ligand design. The electron-donating and steric properties of the ethyl and methyl groups on the phenyl ring, combined with the electronic effects of the bromo-substituted benzoate (B1203000) moiety, could be leveraged in the design of novel ligands for metal-catalyzed reactions.

Role as a Ligand in Metal-Catalyzed Reactions

The ester and bromo functionalities in 5-Ethyl-2-methylphenyl 4-bromobenzoate present potential coordination sites for transition metals. The oxygen atoms of the ester group can act as Lewis bases, donating electron density to a metal center. Furthermore, the bromine atom could potentially participate in oxidative addition reactions with low-valent metal complexes, a key step in many catalytic cycles.

The design of ligands is crucial for modulating the reactivity and selectivity of transition metal catalysts. chiba-u.jp The substituted phenyl ring of this compound could be functionalized to create more complex ligand structures, such as pincer ligands, which are known to form highly stable and active catalysts for a variety of transformations. chiba-u.jp The steric bulk provided by the ethyl and methyl groups could influence the coordination geometry around the metal center, thereby affecting the selectivity of the catalyzed reaction.

Investigation of Catalytic Activity for Specific Transformations

Given its structural features, 5-Ethyl-2-methylphenyl 4-bromobenzoate could be investigated as a precursor to ligands for various metal-catalyzed cross-coupling reactions. For instance, the bromo-substituent could serve as a handle for the synthesis of more elaborate ligands through reactions like Suzuki or Buchwald-Hartwig couplings.

Moreover, the ester group itself might play a role in directing catalytic reactions to specific sites on a substrate molecule. The potential for this compound to act as a ligand in reactions such as C-H activation and functionalization warrants exploration. snnu.edu.cn The electronic properties of the substituted aromatic rings could be tuned to optimize the catalytic activity for specific transformations, such as the para-selective alkylation of arenes. snnu.edu.cn

Environmental Research (Excluding Toxicity)

The environmental fate of synthetic organic compounds is of significant interest. Research into the photodegradation and bioremediation potential of 5-Ethyl-2-methylphenyl 4-bromobenzoate can provide insights into its persistence and transformation in the environment.

Photodegradation Pathways

The presence of a carbon-bromine bond and aromatic rings suggests that 5-Ethyl-2-methylphenyl 4-bromobenzoate would be susceptible to photodegradation. Upon absorption of ultraviolet (UV) radiation, the C-Br bond, being the weakest link, is likely to undergo homolytic cleavage to generate a bromine radical and a phenyl radical. These reactive intermediates can then participate in a variety of secondary reactions, such as hydrogen abstraction from solvent molecules or reaction with molecular oxygen to form peroxy radicals.

Further degradation of the aromatic rings could proceed through the formation of hydroxylated intermediates, leading to ring-opening and eventual mineralization to carbon dioxide and water. The photodegradation pathways could be elucidated through techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to identify the various photoproducts.

Illustrative Photodegradation Data for a Related Brominated Aromatic Ester

Irradiation Time (hours)Parent Compound Concentration (%)Major Photoproduct A (%)Major Photoproduct B (%)
010000
275155
4502812
8204520
24<53015

This table is a hypothetical representation of data that could be obtained from a photodegradation study.

Bioremediation Potential (mechanistic studies, not efficacy in living systems)

The bioremediation of 5-Ethyl-2-methylphenyl 4-bromobenzoate would likely involve initial enzymatic hydrolysis of the ester bond by esterases, yielding 5-ethyl-2-methylphenol and 4-bromobenzoic acid. These intermediates could then be further degraded by microorganisms.

The degradation of the aromatic rings would likely proceed through pathways involving dioxygenase enzymes, which catalyze the hydroxylation of the aromatic ring to form dihydroxy-substituted intermediates. These catecholic intermediates can then undergo ring cleavage, either ortho or meta, leading to the formation of aliphatic acids that can enter central metabolic pathways. The bromine substituent would likely be removed by a dehalogenase enzyme at some stage of the degradation process. Mechanistic studies would focus on identifying the specific enzymes and metabolic pathways involved in the breakdown of this compound.

Analytical Chemistry Applications

In analytical chemistry, 5-Ethyl-2-methylphenyl 4-bromobenzoate could serve as a useful standard or reference compound. Its distinct structure and molecular weight would make it suitable for use in the calibration of analytical instruments such as mass spectrometers and chromatographs.

Due to its aromatic nature, it would exhibit a strong UV absorbance, making it a suitable internal standard for quantitative analysis using HPLC with a UV detector. In gas chromatography, its volatility and thermal stability would allow for its use as a reference compound for retention time indexing. Furthermore, it could potentially be used as a derivatizing agent to improve the chromatographic properties or mass spectrometric detection of other molecules.

Use as a Standard in Chromatographic Methods

While no specific studies document the use of 5-Ethyl-2-methylphenyl 4-bromobenzoate as a chromatographic standard, its structural characteristics suggest a potential role in this area. Aromatic esters are a class of compounds frequently analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nist.govhp.gov.in

Given its specific substitution pattern, 5-Ethyl-2-methylphenyl 4-bromobenzoate could serve as a valuable internal or external standard for the chromatographic analysis of complex mixtures containing structurally similar aromatic esters. Its unique molecular weight and potential for distinct retention times would make it a useful marker for quality control and research purposes.

For instance, in the analysis of environmental samples or in the quality control of industrial chemical synthesis, a compound with a well-defined structure and purity like 5-Ethyl-2-methylphenyl 4-bromobenzoate could be used to quantify the presence of related brominated aromatic compounds or other substituted phenyl esters.

Below is a hypothetical data table illustrating the potential chromatographic properties of 5-Ethyl-2-methylphenyl 4-bromobenzoate compared to similar compounds, which would be essential for its use as a standard.

CompoundRetention Time (min) (Hypothetical)Limit of Detection (µg/mL) (Hypothetical)
5-Ethyl-2-methylphenyl 4-bromobenzoate12.50.1
Methyl 4-bromobenzoate8.20.5
Ethyl 4-bromobenzoate9.10.4

Development of Detection Methods for the Compound

The development of sensitive and specific detection methods for 5-Ethyl-2-methylphenyl 4-bromobenzoate would be crucial for its application in any field. Standard analytical techniques for aromatic esters would be applicable.

Spectroscopic Methods: Techniques such as UV-Vis spectroscopy could be employed for detection, with the aromatic rings likely providing characteristic absorption maxima. Infrared (IR) spectroscopy would be expected to show characteristic peaks for the ester carbonyl group and the C-Br bond. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be instrumental in confirming the structure and purity of the synthesized compound.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatographic separation (GC-MS or LC-MS), would be a powerful tool for both identification and quantification. The fragmentation pattern of 5-Ethyl-2-methylphenyl 4-bromobenzoate in the mass spectrometer would provide a unique fingerprint for its detection.

A summary of expected spectroscopic data, based on the analysis of its functional groups, is presented below.

Analytical MethodExpected Key Signals (Hypothetical)
¹H NMRSignals in the aromatic region (phenyl rings), ethyl group signals (quartet and triplet), and methyl group signal (singlet).
¹³C NMRResonances for the ester carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and methyl groups.
IR SpectroscopyStrong absorption band for the C=O stretch of the ester, and a band for the C-Br stretch.
Mass SpectrometryA molecular ion peak corresponding to its molecular weight, and characteristic fragment ions from the cleavage of the ester bond.

Future Research Directions and Emerging Applications

The future research landscape for 5-Ethyl-2-methylphenyl 4-bromobenzoate is open to speculation based on the properties of similar molecules.

One promising area of investigation could be in the field of liquid crystals . Many aromatic esters with rigid, rod-like structures exhibit liquid crystalline properties. nih.govmdpi.comijert.org The specific arrangement of the substituted phenyl rings in 5-Ethyl-2-methylphenyl 4-bromobenzoate might impart mesomorphic behavior, making it a candidate for applications in display technologies or as a component in advanced materials. researchgate.net

Another potential avenue for research is in the development of photosensitive polymers . Aromatic esters have been explored for their use in creating polymers where the ester linkage can be cleaved by UV light, which has applications in optical data storage and photolithography. mdpi.comjoanneum.at The bromine atom in 5-Ethyl-2-methylphenyl 4-bromobenzoate could also serve as a site for further chemical modification, allowing for the synthesis of more complex, functionalized molecules.

Furthermore, the study of the biological activities of substituted phenyl benzoates is an emerging field. bjmu.edu.cn While outside the direct scope of this article, preliminary in-vitro studies to screen for any interesting biological properties could open up entirely new research paths.

Conclusion and Future Perspectives

Summary of Key Academic Contributions and Findings

Currently, there are no specific academic contributions or published findings directly associated with 5-Ethyl-2-methylphenyl 4-bromobenzoate (B14158574) in the accessible scientific literature. While research exists for structurally related compounds, such as other bromobenzoate esters, this body of work does not directly address the synthesis, characterization, or potential applications of the 5-Ethyl-2-methylphenyl ester variant. The absence of dedicated studies means that its chemical, physical, and biological properties remain uncharacterized and undocumented in peer-reviewed journals.

Challenges and Limitations in Current Research

The primary challenge in the current research landscape for 5-Ethyl-2-methylphenyl 4-bromobenzoate is its very existence—or lack thereof—in published studies. This void in the literature presents several limitations:

Lack of Synthesis Data: There are no established and optimized synthetic protocols specifically for 5-Ethyl-2-methylphenyl 4-bromobenzoate. While general esterification methods could theoretically be applied, the specific reaction conditions, catalysts, yields, and purification techniques have not been reported.

Absence of Characterization Data: Foundational spectroscopic and analytical data, which are crucial for confirming the structure and purity of a compound, are not available. This includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and crystallographic data.

Unknown Properties: Without experimental studies, the physicochemical properties (e.g., melting point, boiling point, solubility) and potential biological activities or material properties remain entirely speculative.

This fundamental lack of information is the most significant limitation, preventing any further investigation or application of this compound.

Proposed Future Research Trajectories

Given the current state of knowledge, the future research trajectories for 5-Ethyl-2-methylphenyl 4-bromobenzoate are clear and foundational. The following steps would be essential to build a body of academic work on this compound:

Development of a Synthetic Route: The initial and most critical step would be to devise and optimize a reliable synthetic method for producing 5-Ethyl-2-methylphenyl 4-bromobenzoate in good yield and high purity. This would likely involve the esterification of 4-bromobenzoic acid or its acyl chloride with 5-ethyl-2-methylphenol.

Comprehensive Characterization: Once synthesized, the compound must be thoroughly characterized using modern analytical techniques. This would provide the necessary data to confirm its structure and establish a reference for future studies.

Investigation of Physicochemical Properties: A systematic study of its fundamental physical and chemical properties would be the next logical step. This could include determining its thermal stability, optical properties, and reactivity.

Exploration of Potential Applications: Based on its structure—a substituted aromatic ester containing a bromine atom—several avenues for application could be explored. These might include its use as a liquid crystal, a monomer for polymer synthesis, an intermediate in the synthesis of more complex molecules, or as a scaffold for the development of biologically active compounds.

Broader Implications of the Compound's Academic Study

The academic study of a novel compound like 5-Ethyl-2-methylphenyl 4-bromobenzoate, while currently non-existent, could have several broader implications. The synthesis and characterization of any new molecule contribute to the fundamental knowledge base of chemistry. Furthermore, should this compound exhibit interesting properties, it could open up new avenues of research in materials science, medicinal chemistry, or organic synthesis. The process of investigating this "unknown" compound would also highlight the vastness of chemical space that remains to be explored and underscore the importance of foundational chemical research.

Q & A

Q. What are the optimal synthetic routes for 5-Ethyl-2-methylphenyl 4-bromobenzoate, and how can reaction conditions be systematically optimized?

Methodological Answer :

  • Synthesis Pathways : Start with esterification of 4-bromobenzoic acid with 5-ethyl-2-methylphenol using coupling agents like DCC/DMAP or acid chlorides (e.g., 4-bromobenzoyl chloride) as intermediates . Monitor reaction efficiency via TLC or HPLC.
  • Optimization : Use factorial design experiments to vary parameters (temperature, solvent polarity, catalyst loading). For example, compare yields in THF vs. dichloromethane under reflux .
  • Characterization : Confirm purity via melting point analysis and NMR (¹H/¹³C) to resolve ester carbonyl signals (~168-170 ppm) and aromatic protons in the substituents .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting points) of this compound?

Methodological Answer :

  • Data Validation : Cross-reference DSC (differential scanning calorimetry) for melting points and UV-Vis spectroscopy for molar absorptivity. Compare results with crystallographic data (e.g., XRD for lattice parameters) .
  • Environmental Factors : Replicate experiments under controlled humidity/temperature to assess hygroscopicity or polymorphic transitions .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in published datasets, particularly for solubility in polar aprotic solvents .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the photodegradation or thermal stability of 5-Ethyl-2-methylphenyl 4-bromobenzoate?

Methodological Answer :

  • Photolysis Studies : Expose the compound to UV-Vis light (254–365 nm) in quartz cells and analyze degradation products via GC-MS. Track bromine release using ion chromatography .
  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/oxygen atmospheres to differentiate oxidative vs. pyrolytic pathways .
  • Computational Modeling : Use DFT (e.g., Gaussian) to simulate bond dissociation energies, focusing on the C-Br and ester C-O bonds .

Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity or material properties?

Methodological Answer :

  • XRD Analysis : Resolve the crystal packing of the parent compound to identify non-covalent interactions (e.g., halogen bonding via Br···O contacts) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing ethyl with bulkier groups) and compare lattice energies via Cambridge Structural Database (CSD) mining .
  • Co-crystallization Trials : Screen with potential co-formers (e.g., nicotinamide) to improve solubility while retaining halogen-mediated interactions .

Q. What advanced spectral techniques are critical for distinguishing structural isomers or impurities in this compound?

Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., ethyl vs. methyl substituents) .
  • High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities (e.g., de-brominated byproducts) with sub-ppm mass accuracy .
  • Vibrational Spectroscopy : Use Raman microscopy to identify polymorphs via distinct C=O stretching modes (1720–1740 cm⁻¹) .

Data Interpretation & Theoretical Frameworks

Q. How should researchers address discrepancies between experimental and computational data (e.g., dipole moments, reaction yields)?

Methodological Answer :

  • Error Analysis : Quantify solvent effects in DFT calculations using implicit/explicit solvation models (e.g., SMD in water vs. chloroform) .
  • Sensitivity Testing : Vary basis sets (e.g., 6-31G* vs. def2-TZVP) to assess convergence in predicted geometries .
  • Bayesian Statistics : Apply Markov Chain Monte Carlo (MCMC) methods to reconcile experimental reaction yields with simulated activation energies .

Q. What ethical and safety considerations are paramount when handling brominated aromatic esters in academic labs?

Methodological Answer :

  • Risk Assessment : Follow REACH guidelines for brominated compounds (e.g., waste disposal protocols, PPE requirements) .
  • Alternatives Testing : Evaluate greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity without compromising reaction efficiency .
  • Institutional Review : Document protocols for occupational exposure monitoring, particularly for volatile intermediates .

Application-Oriented Questions

Q. How can this compound serve as a precursor in synthesizing bioactive molecules or functional materials?

Methodological Answer :

  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura conditions to replace the bromine with aryl/heteroaryl groups for drug discovery .
  • Polymer Chemistry : Incorporate into polyester backbones via transesterification to study bromine’s role in flame retardancy .
  • Photoresist Development : Test UV sensitivity in lithography applications by analyzing crosslinking efficiency under 193 nm irradiation .

Q. What interdisciplinary approaches are needed to explore its potential in pharmaceutical or material science contexts?

Methodological Answer :

  • Collaborative Workflows : Partner with biologists for cytotoxicity screening (e.g., MTT assays) and with material scientists for DSC/TGA profiling .
  • Microscopy Techniques : Use AFM to study thin-film morphology or SEM-EDS for elemental mapping in composite materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.